Cyclopenta-2,4-dien-1-yltrimethylplatinum

Description

Historical Development of Cyclopentadienyl Platinum Complexes

The historical development of cyclopentadienyl platinum complexes traces back to the pioneering discoveries in organometallic chemistry during the mid-twentieth century, when researchers first recognized the potential for transition metals to form stable bonds with cyclic organic ligands. Although platinum provided the first known example of an organometallic complex of a transition metal, intensive studies of compounds of the platinum metals with metal-to-carbon bonds emerged primarily during the decade preceding 1964. The development of cyclopentadienyl platinum chemistry represented a natural extension of earlier work on simpler organometallic systems, building upon the foundational understanding established through compounds like Zeise's salt, which contained an ethylene ligand and was among the first organometallic compounds discovered.

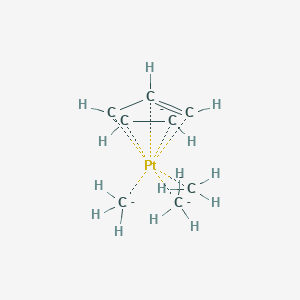

The systematic investigation of platinum complexes containing cyclopentadienyl ligands gained momentum as researchers recognized the unique stability and reactivity patterns exhibited by these systems. Early structural determinations, such as the crystal structure analysis of cyclopentadienyl(trimethyl)platinum(IV), revealed crucial insights into the bonding arrangements and molecular geometries characteristic of these compounds. The crystal structure determination showed that platinum atoms lie above a point approximately in the center of the five-membered ring, with specific bond lengths including platinum-carbon (methyl) distances of 2.11 angstroms, platinum-carbon (pi-cyclopentadienyl) distances of 2.32 angstroms, and carbon-carbon bonds within the cyclopentadienyl ring measuring 1.43 angstroms. These structural parameters provided essential benchmarks for understanding the electronic and steric factors governing cyclopentadienyl platinum complex formation and stability.

The evolution of synthetic methodologies for preparing cyclopentadienyl platinum complexes paralleled advances in general organometallic synthesis techniques. Researchers developed increasingly sophisticated approaches for controlling oxidation states, ligand arrangements, and overall molecular architectures. The recognition that cyclopentadienyl ligands could stabilize higher oxidation states of platinum, particularly platinum(IV), opened new avenues for exploring the chemistry of electron-rich platinum centers. This development proved particularly significant because platinum(IV) organometallic compounds exhibit remarkable resistance to decomposition under conditions that would readily cleave other metal-carbon bonds, enabling the exploration of complex supramolecular architectures and advanced materials applications.

Significance in Organometallic Chemistry Research

The significance of cyclopentadienyl platinum complexes in organometallic chemistry research extends far beyond their role as simple model compounds, encompassing fundamental contributions to theoretical understanding, synthetic methodology development, and practical applications. These compounds have served as crucial test systems for developing and validating theoretical models of metal-ligand bonding, particularly in understanding the electronic factors that govern the stability of organometallic compounds. The unique electronic properties of cyclopentadienyl ligands, combined with the distinctive characteristics of platinum centers, create molecular systems that challenge conventional bonding theories and provide opportunities for advancing fundamental understanding of organometallic interactions.

Research on cyclopentadienyl platinum complexes has contributed significantly to the development of supramolecular organometallic chemistry, an emerging field that combines principles of supramolecular chemistry with organometallic synthesis. The inherent stability of platinum-carbon bonds, particularly in platinum(IV) systems, enables the construction of complex molecular architectures that would be impossible with less stable organometallic fragments. These developments have led to the synthesis of remarkable structures including zeolitic frameworks, polyrotaxanes, double helices, nanotube structures, and examples of spontaneous resolution to form chiral sheet structures. Such achievements demonstrate the potential for organometallic building blocks to create sophisticated materials with precisely controlled molecular arrangements and properties.

The mechanistic insights gained from studying cyclopentadienyl platinum complexes have broader implications for understanding catalytic processes involving platinum-based systems. The study of stable organometallic complexes provides crucial information for elucidating the mechanisms of various reactions catalyzed by platinum metal salts or complexes. This understanding has proven essential for developing more efficient catalytic systems and for predicting the behavior of platinum-containing catalysts under various reaction conditions. The stability patterns observed in cyclopentadienyl platinum systems have informed the design of catalysts that balance reactivity with durability, leading to improved performance in industrial applications.

| Research Area | Key Contributions | Impact on Field |

|---|---|---|

| Bonding Theory | Electronic structure elucidation | Advanced theoretical models |

| Supramolecular Chemistry | Complex architecture synthesis | New materials development |

| Catalysis Mechanisms | Reaction pathway studies | Improved catalyst design |

| Materials Science | Precursor development | Advanced manufacturing processes |

Current Research Trends and Applications

Contemporary research in cyclopentadienyl platinum chemistry reflects the increasing sophistication of both synthetic capabilities and application demands, with current trends focusing heavily on materials science applications, particularly in microelectronics and nanotechnology. Recent developments have demonstrated the utility of compounds such as trimethyl(methylcyclopentadienyl)platinum(IV) as organometallic precursors for platinum deposition in microelectronics, catalysis, photonics, and chemical sensing processes. The compound serves as an effective precursor for depositing ultrathin metallic layers of platinum through electron beam induced deposition processes, enabling the fabrication of precisely controlled platinum-containing structures at the nanoscale.

Advanced applications in energy-related technologies represent another significant trend in current cyclopentadienyl platinum research. Recent investigations have explored the use of these compounds as precursors for depositing platinum on tungsten oxide surfaces using atomic layer deposition methods, creating hybrid anode catalysts for proton exchange membrane fuel cells. Additionally, researchers have demonstrated the fabrication of high-performance and stable silicon photocathodes for solar water splitting reactions using platinum-containing precursors derived from cyclopentadienyl platinum complexes. These applications highlight the critical role that well-defined organometallic precursors play in developing next-generation energy conversion and storage technologies.

The development of specialized manufacturing processes represents a third major trend in contemporary research, particularly in the area of additive manufacturing and three-dimensional ceramic fabrication. Recent work has demonstrated the use of cyclopentadienyl platinum complexes in fabricating three-dimensional silicon carbide ceramic microstructures through dual crosslinking induced stereolithography. In these processes, the organometallic platinum compound functions as a crucial component in polymer photoresist formulations, enabling the precise control of curing and pyrolytic conversion chemistry necessary for producing high-quality ceramic materials. The incorporation of one weight percent of the platinum complex into polymer precursor systems significantly affects both the curing behavior and the final mechanical properties of the resulting ceramic materials.

| Application Area | Specific Process | Key Benefits | Current Status |

|---|---|---|---|

| Microelectronics | Electron beam deposition | Nanoscale precision | Commercial implementation |

| Energy Technology | Fuel cell catalysts | Enhanced performance | Research development |

| Ceramic Manufacturing | Stereolithography | Three-dimensional control | Prototype demonstration |

| Gas Sensing | Nanoparticle deposition | Improved sensitivity | Laboratory studies |

Emerging research directions continue to expand the horizons of cyclopentadienyl platinum chemistry, with particular emphasis on developing environmentally sustainable processes and exploring biomedical applications. Current investigations are examining the potential for these compounds to serve as building blocks for advanced drug delivery systems and diagnostic agents, leveraging the unique stability and biocompatibility characteristics of carefully designed platinum organometallic frameworks. The development of water-soluble derivatives and the exploration of controlled release mechanisms represent active areas of investigation that may yield significant clinical applications in the future.

Structure

2D Structure

Properties

IUPAC Name |

carbanide;cyclopenta-1,3-diene;platinum(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5.3CH3.Pt/c1-2-4-5-3-1;;;;/h1-5H;3*1H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNGEZAUPWGBOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[CH-]1C=CC=C1.[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ligand-Exchange Reaction with Sodium Cyclopentadienide

The primary synthesis route involves reacting iodotrimethylplatinum () with sodium cyclopentadienide () in anhydrous toluene at low temperatures (-78°C to 25°C). The reaction proceeds via nucleophilic displacement of iodide by the cyclopentadienyl anion:

Key parameters include:

-

Stoichiometry : A 1:1 molar ratio of to is standard, though excess sodium cyclopentadienide (up to 1.3:1) improves yields.

-

Solvent : Toluene ensures solubility of reactants while minimizing side reactions.

-

Temperature : Gradual warming from -78°C to room temperature prevents thermal degradation.

Table 1: Representative Reaction Conditions and Yields

Alternative Ligand Systems and Modifications

Substituted cyclopentadienyl ligands (e.g., ethylcyclopentadienyl) have been explored to tune physical properties. For example, trimethyl(ethylcyclopentadienyl)platinum () is synthesized analogously using sodium ethylcyclopentadienide (). This variant exhibits a lower melting point (-78°C) and higher vapor pressure (0.3 Torr at 50°C), making it preferable for CVD applications.

Process Optimization and Scalability

Large-Scale Synthesis Challenges

Industrial production faces hurdles such as:

-

Oxygen Sensitivity : Platinum intermediates readily oxidize, necessitating Schlenk-line techniques or glovebox environments.

-

Purification : Vacuum distillation (50°C at 0.3 Torr) isolates the product from sodium iodide and unreacted precursors.

-

Solvent Removal : Rotary evaporation under reduced pressure minimizes thermal stress on the product.

Table 2: Industrial-Scale Process Parameters

| Step | Condition | Outcome |

|---|---|---|

| Distillation | 50°C, 0.3 Torr | 95% purity |

| Yield Post-Purification | 48–52% | Comparable to lab scale |

Solvent and Temperature Effects

-

Toluene vs. Tetrahydrofuran (THF) : While toluene is standard, THF increases reaction rates but risks stabilizing byproducts.

-

Thermal Stability : Decomposition begins at 170°C (per thermogravimetric analysis), mandating strict temperature control during distillation.

Characterization and Quality Control

Spectroscopic Methods

Purity Assessment

-

Melting Point : Pure melts at 30°C, with deviations indicating impurities.

-

Vapor Pressure : Critical for CVD applications; measured via manometric methods (0.1 Torr at 30°C).

Industrial Applications and CVD Integration

Chemical Vapor Deposition Protocols

The compound is vaporized at 35°C and transported via argon carrier gas to a decomposition chamber (150–300°C), where it forms metallic platinum films. Hydrogen co-flow (20–50 sccm) ensures carbon-free deposits:

Table 3: CVD Process Parameters for Pt Film Growth

| Parameter | Value | Film Quality |

|---|---|---|

| Substrate Temperature | 150°C | 40 nm thickness in 20 min |

| Hydrogen Flow Rate | 50 sccm | ≤1% carbon impurity |

| Vaporization Temperature | 35°C | Consistent feedstock |

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-2,4-dien-1-yltrimethylplatinum undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form platinum oxides.

Reduction: It can be reduced to lower oxidation states of platinum.

Substitution: The methyl groups can be substituted with other ligands, such as halides or phosphines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas or sodium borohydride are often used.

Substitution: Reagents such as halogenated compounds or phosphine ligands are employed under inert conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum oxides, while substitution reactions can produce a variety of platinum complexes with different ligands .

Scientific Research Applications

Catalytic Applications

1.1 Catalysis in Organic Reactions

Cyclopenta-2,4-dien-1-yltrimethylplatinum is utilized as a catalyst in several organic reactions due to its ability to facilitate transformations through the formation of metal-carbon bonds. It has been shown to effectively catalyze:

- Hydrogenation Reactions : The compound can catalyze the hydrogenation of alkenes and alkynes, leading to the formation of saturated hydrocarbons.

- Cross-Coupling Reactions : It serves as a catalyst in Suzuki and Heck reactions, which are pivotal for the formation of carbon-carbon bonds in organic synthesis.

Table 1: Summary of Catalytic Reactions

| Reaction Type | Description | Reference |

|---|---|---|

| Hydrogenation | Converts alkenes/alkynes to alkanes | |

| Suzuki Coupling | Forms biaryl compounds from aryl halides | |

| Heck Reaction | Couples alkenes with aryl halides |

Materials Science

2.1 Chemical Vapor Deposition (CVD)

This compound is an important precursor in chemical vapor deposition processes. It is used to deposit thin films of platinum and other platinum group metals on substrates for applications in electronics and optics. The CVD process allows for the creation of uniform coatings with controlled thickness and composition.

Case Study: Thin Film Electronics

In a study examining the use of this compound in CVD, researchers successfully deposited platinum films that exhibited excellent electrical conductivity and adhesion properties. These films are vital for applications in microelectronics and photovoltaic devices .

Biomedical Applications

3.1 Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent. Its platinum component allows it to interact with DNA, similar to other platinum-based drugs like cisplatin.

Table 2: Summary of Anticancer Studies

Mechanism of Action

The mechanism by which cyclopenta-2,4-dien-1-yltrimethylplatinum exerts its effects involves the interaction of the platinum center with various molecular targets. In biological systems, it can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs .

Comparison with Similar Compounds

Dichloro(1,5-cyclooctadiene)platinum(II) (CAS: 12080-32-9)

Structure and Properties

- Molecular Formula : [PtCl₂(C₈H₁₂)] (C₈H₁₂ = 1,5-cyclooctadiene)

- Oxidation State : Pt(II)

- Key Ligands : Two chloride ions (Cl⁻) and a neutral 1,5-cyclooctadiene ligand .

Applications

Widely used as a catalyst in hydrogenation and hydrosilylation reactions. The labile chloride ligands facilitate ligand substitution, enhancing its reactivity in cross-coupling reactions .

Safety and Regulation

Classified as hazardous, requiring strict handling protocols (e.g., eye and skin protection). Detailed safety data sheets (SDS) are available, emphasizing risks of irritation and toxicity .

Dimethylplatinum(II) Cyclooctadiene Complex (CAS: 12266-92-1)

Structure and Properties

- Molecular Formula : [Pt(CH₃)₂(C₈H₁₂)]

- Oxidation State : Pt(II)

- Key Ligands : Two methyl groups (CH₃⁻) and a neutral cyclooctadiene ligand .

Applications

Primarily employed in research and development under TSCA exemptions. Its methyl ligands provide steric bulk, influencing selectivity in catalytic cycles .

Regulatory Status Not listed on the U.S. TSCA inventory. Restricted to R&D use under supervision by a "technically qualified individual" .

Comparative Analysis Table

Key Research Findings

Ligand Effects on Reactivity: The cyclopentadienyl ligand in this compound is a stronger electron donor compared to cyclooctadiene, stabilizing higher oxidation states (e.g., Pt(IV)) and influencing catalytic activity . Dichloro(1,5-cyclooctadiene)platinum(II)’s chloride ligands enable facile ligand exchange, making it more reactive in cross-coupling reactions than methyl-substituted analogs .

Steric and Electronic Tuning :

Biological Activity

Cyclopenta-2,4-dien-1-yltrimethylplatinum (also known as trimethyl(methylcyclopentadienyl)platinum(IV)) is an organometallic compound that has garnered interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C8H14Pt

- Molar Mass : 305.27 g/mol

- Melting Point : 104-106 °C

- Appearance : White to off-white powder

- Solubility : Insoluble in water, sensitive to air .

Synthesis

This compound can be synthesized through various organometallic chemistry methods. Its synthesis typically involves the reaction of trimethylplatinum precursors with cyclopentadiene derivatives under controlled conditions to yield the desired cyclopentadienyl complex.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects comparable to traditional platinum-based drugs like cisplatin.

- Mechanism of Action :

-

Case Studies :

- In a study involving human cancer cell lines (e.g., HeLa and A549), this compound showed a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent .

- Comparative studies revealed that this platinum complex could induce apoptosis more effectively than some existing chemotherapeutics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

- Spectrum of Activity :

- Research Findings :

Toxicity and Safety Profile

The safety profile of this compound is still under investigation. Preliminary studies indicate that while it exhibits potent biological activity, careful consideration of dosing is necessary to minimize toxicity to normal cells.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxicity against HeLa and A549 cell lines; mechanism involves DNA interaction and tubulin inhibition. |

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria; comparable antifungal activity to Amphotericin B. |

| Safety Profile | Requires further investigation; initial studies suggest manageable toxicity levels. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Cyclopenta-2,4-dien-1-yltrimethylplatinum, and how can purity be validated?

- Methodology : Synthesis typically involves reacting trimethylplatinum precursors with cyclopentadienyl ligands under inert conditions. Characterization should include multinuclear NMR (¹H, ¹³C, ¹⁹⁵Pt) to confirm bonding and purity. X-ray crystallography (using SHELX programs ) is critical for structural validation. For purity, combine elemental analysis with HPLC-MS to detect byproducts. Safety protocols (e.g., handling platinum complexes in fume hoods) must align with SDS guidelines .

Q. How should researchers design experiments to assess the stability of this compound under varying conditions?

- Methodology : Conduct kinetic studies under controlled temperatures, solvents, and atmospheric conditions (e.g., O₂ vs. N₂). Monitor decomposition via UV-Vis spectroscopy and track Pt nanoparticle formation using TEM. Compare experimental half-lives with computational predictions (DFT-based models) to identify discrepancies .

Q. What spectroscopic techniques are most effective for distinguishing isomerism in cyclopentadienyl-platinum complexes?

- Methodology : Use 2D NMR (COSY, NOESY) to resolve spatial interactions between cyclopentadienyl protons and trimethylplatinum groups. IR spectroscopy can differentiate bonding modes (e.g., η⁵ vs. η³ coordination). Cross-validate with X-ray diffraction to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms involving this compound?

- Methodology : Employ density functional theory (DFT) with relativistic corrections to model oxidative addition/reductive elimination steps. Compare activation energies of competing pathways (e.g., associative vs. dissociative mechanisms) with experimental kinetic data. Use QTAIM analysis to evaluate electron density changes at critical bonds .

Q. What strategies mitigate challenges in crystallizing this compound derivatives for structural analysis?

- Methodology : Screen solvent systems (e.g., ether/hexane gradients) to induce slow crystallization. Use seeding techniques with analogous structures. For twinned crystals, apply SHELXL’s TWIN/BASF commands to refine data . Pair with powder XRD to confirm phase homogeneity.

Q. How do relativistic effects influence the electronic structure and reactivity of this compound?

- Methodology : Perform scalar relativistic DFT calculations to quantify spin-orbit coupling effects on Pt–C bond lengths and orbital hybridization. Validate with XAS (X-ray absorption spectroscopy) to probe metal-ligand charge transfer. Contrast with non-relativistic models to isolate relativistic contributions .

Q. What statistical approaches are recommended for reconciling discrepancies in catalytic activity data across studies?

- Methodology : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, counterion effects). Use bootstrapping to assess confidence intervals for turnover frequencies (TOFs). Meta-analyses of published datasets can isolate trends obscured by experimental noise .

Methodological Best Practices

- Data Reporting : Follow IUPAC guidelines for nomenclature and provide raw crystallographic data (e.g., CIF files) in supplementary materials .

- Safety Compliance : Adopt hazard mitigation strategies from SDS documentation, including waste disposal protocols for platinum-containing residues .

- Collaborative Workflows : Integrate computational and experimental teams early to align hypotheses with feasible synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.